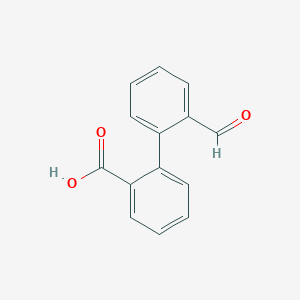

2-(2-formylphenyl)benzoic Acid

Description

Properties

IUPAC Name |

2-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEWGTWUNXITOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383354 | |

| Record name | 2-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6720-26-9 | |

| Record name | 2-(2-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6720-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(2-formylphenyl)benzoic acid (CAS: 6720-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-formylphenyl)benzoic acid, a biphenyl derivative with reactive aldehyde and carboxylic acid functionalities. This document consolidates available data on its properties, spectral information, and safety, and presents a putative synthetic pathway.

Core Properties and Data

This compound, also known as 2'-formyl-[1,1'-biphenyl]-2-carboxylic acid, is a solid organic compound.[1] Its structure features a biphenyl backbone with a formyl group and a carboxylic acid group on adjacent phenyl rings, making it a valuable building block in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. These values are primarily computed properties sourced from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 6720-26-9 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C(=O)O | [1] |

| InChI Key | NXEWGTWUNXITOI-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 226.062994177 Da | [1] |

Spectral Data

| Spectrum Type | Instrument/Method | Source |

| ¹³C NMR | Bruker AM-360 | PubChem[1] |

| Mass Spectrometry | GC-MS | PubChem[1] |

Synthesis

A plausible and commonly employed method for the synthesis of unsymmetrical biaryls such as this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki Coupling (Putative)

This protocol is a generalized procedure based on standard Suzuki coupling methodologies and has not been experimentally verified for this specific compound from the available search results.

Materials:

-

2-bromobenzaldehyde

-

(2-carboxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

To a round-bottom flask, add 2-bromobenzaldehyde (1 equivalent), (2-carboxyphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (4:1 ratio) to the flask.

-

The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

-

The aqueous layer is acidified with 1M HCl to precipitate the product.

-

The precipitate is filtered, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow

Caption: Putative Suzuki coupling synthesis of this compound.

Potential Reactions

The bifunctional nature of this compound allows for a variety of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the carboxylic acid can be converted to esters, amides, or acid chlorides. Intramolecular reactions between the two functional groups are also possible, potentially leading to the formation of lactones or other heterocyclic systems.

Example Reaction: Condensation with a Primary Amine

A common reaction involving the aldehyde group is condensation with a primary amine to form an imine (Schiff base).

Caption: Condensation reaction with a primary amine to form an imine.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile bifunctional molecule with potential applications in organic synthesis and materials science. While detailed experimental data and biological studies are not extensively reported in publicly accessible literature, its structure suggests a rich chemistry that can be exploited for the synthesis of more complex molecules. Further research into its reactivity and potential applications is warranted.

References

Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a key nucleoside analogue, serves as a critical intermediate in the synthesis of Sofosbuvir, a potent antiviral drug for the treatment of Hepatitis C.[1][2] Its structural modifications, specifically the fluorine and methyl groups at the 2' position of the ribose sugar, confer significant biological activity, primarily the inhibition of viral RNA-dependent RNA polymerase.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for this important compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a research and development setting.

Primary Synthesis Route: A Stepwise Approach from Cytidine

The most established synthetic pathway to 2'-Deoxy-2'-fluoro-2'-C-methylcytidine commences with the readily available starting material, cytidine. The overall strategy involves a series of protection, oxidation, stereoselective methylation, fluorination, and deprotection steps to achieve the target molecule.

Figure 1: Primary synthesis route for 2'-Deoxy-2'-fluoro-2'-C-methylcytidine starting from cytidine.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the primary synthesis route.

| Step No. | Transformation | Starting Material | Product | Reagents | Reported Yield (%) |

| 1 & 2 | Protection of N4-amino and 3',5'-hydroxyl groups | Cytidine | N4-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine (2) | Benzoic Anhydride, TIDPSCl2 | ~85 |

| 3 | Oxidation of 2'-hydroxyl group | N4-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine (2) | 2'-Keto intermediate (3) | DMSO, TFAA, Et3N (Swern Oxidation) | ~90 |

| 4 & 5 | Methylation of 2'-keto group and subsequent benzoylation | 2'-Keto intermediate (3) | N4-Benzoyl-1-(2-C-methyl-3,5-di-O-benzoyl-β-D-arabinofuranosyl]cytosine (6) | MeLi, TBAF, BzCl | ~75 (over 3 steps) |

| 6 | Fluorination of 2'-hydroxyl group | N4-Benzoyl-1-(2-C-methyl-3,5-di-O-benzoyl-β-D-arabinofuranosyl]cytosine (6) | N4-Benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-β-D-ribofuranosyl]cytosine (7a) | DAST | ~60-70 |

| 7 | Deprotection of benzoyl groups | N4-Benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-β-D-ribofuranosyl]cytosine (7a) | 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (1) | NH3/MeOH | ~95 |

| - | Overall Yield | Cytidine | 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (1) | - | ~20 |

Experimental Protocols

Step 1 & 2: Synthesis of N4-Benzoyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)cytidine (2)

-

N4-Benzoylation: To a solution of cytidine in dimethylformamide (DMF), add benzoic anhydride. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Silyl Protection: To the reaction mixture, add pyridine followed by 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIDPSCl2) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford compound 2 .

Step 3: Swern Oxidation to the 2'-Keto Intermediate (3)

-

Oxidant Preparation: In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM.

-

Oxidation: To the activated DMSO solution, add a solution of compound 2 in DCM dropwise at -78 °C. Stir the reaction mixture for 30-60 minutes.

-

Quenching: Add triethylamine (Et3N) to the reaction mixture and allow it to warm to room temperature.

-

Work-up and Purification: Add water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2'-keto intermediate 3 is often used in the next step without further purification.

Step 4 & 5: Synthesis of N4-Benzoyl-1-(2-C-methyl-3,5-di-O-benzoyl-β-D-arabinofuranosyl]cytosine (6)

-

Methylation: Dissolve the crude 2'-keto intermediate 3 in anhydrous diethyl ether and cool to -78 °C. Add a solution of methyl lithium (MeLi) in diethyl ether dropwise. Stir the reaction at this temperature until completion.

-

Desilylation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and then treat with tetrabutylammonium fluoride (TBAF) in the presence of acetic acid in tetrahydrofuran (THF) to remove the silyl protecting group.

-

Benzoylation: After work-up, dissolve the resulting diol in pyridine and cool to 0 °C. Add benzoyl chloride (BzCl) dropwise and stir the reaction at room temperature until completion.

-

Work-up and Purification: Quench the reaction with water, concentrate the mixture, and extract the product with an organic solvent. Purify the crude product by silica gel chromatography to yield compound 6 .

Step 6: Fluorination to N4-Benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-β-D-ribofuranosyl]cytosine (7a)

-

Reaction Setup: Dissolve compound 6 in anhydrous toluene under an inert atmosphere.

-

Fluorination: Add diethylaminosulfur trifluoride (DAST) to the solution at room temperature. The reaction may be gently heated if necessary. Monitor the reaction progress by TLC.

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the residue by silica gel column chromatography to obtain the fluorinated intermediate 7a .[3]

Step 7: Deprotection to 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (1)

-

Ammonolysis: Dissolve the protected nucleoside 7a in a solution of ammonia in methanol (typically 7N).

-

Reaction: Stir the solution at room temperature overnight.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or silica gel chromatography to afford the final product, 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (1 ).

Alternative Synthesis Route: Convergent Approach

An alternative strategy involves the synthesis of a pre-functionalized sugar moiety which is then coupled with the nucleobase. This "convergent" approach can offer advantages in terms of overall yield and purification of intermediates. One such route begins with a protected ribono-γ-lactone.

Figure 2: Convergent synthesis route starting from a pre-functionalized sugar lactone.

This approach involves the reduction of the lactone to the corresponding lactol, followed by a Vorbrüggen-type glycosylation reaction with a silylated cytosine derivative in the presence of a Lewis acid catalyst. The final step is the deprotection of the protecting groups to yield the target molecule. While potentially more efficient, the synthesis of the starting lactone can be a multi-step process.

Conclusion

The synthesis of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine is a well-established but technically demanding process that is crucial for the production of important antiviral therapeutics. The linear synthesis from cytidine is the most commonly cited route, involving key transformations that require careful control of reaction conditions. Alternative convergent strategies offer a different approach that may be advantageous in certain contexts. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this key nucleoside analogue. Careful execution of the described experimental procedures and purification techniques is essential for obtaining the desired product in high purity and yield.

References

Methodological & Application

The Versatility of 2-(2-formylphenyl)benzoic Acid: A Building Block for Complex Organic Synthesis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-(2-formylphenyl)benzoic acid, a bifunctional aromatic compound, is a highly versatile and valuable building block in modern organic synthesis. Its unique structural arrangement, featuring a formyl group and a carboxylic acid on adjacent phenyl rings, provides a powerful platform for the construction of a diverse array of complex heterocyclic scaffolds. These structural motifs are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in medicinally important compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including isocoumarins, isoindolinones, and phthalazinones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6720-26-9 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2'-formylbiphenyl-2-carboxylic acid | [1] |

Applications in Organic Synthesis

The dual reactivity of this compound makes it an ideal precursor for a variety of cyclization reactions. The aldehyde functionality serves as an electrophilic center, readily undergoing condensation with nucleophiles, while the carboxylic acid group can participate in intramolecular reactions to facilitate ring closure or be further functionalized.[2]

Synthesis of Isocoumarins

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. This compound is a key starting material for the synthesis of 3-substituted and 3,4-disubstituted isocoumarins through multicomponent reactions such as the Ugi and Passerini reactions.[2][3]

General Reaction Scheme for Isocoumarin Synthesis:

Caption: Ugi-type multicomponent reaction for the synthesis of 3-substituted isocoumarins.

This protocol describes a general procedure for the synthesis of isocoumarin derivatives via a multicomponent reaction.

Materials:

-

This compound

-

Substituted amine

-

Isocyanide

-

Methanol (MeOH)

Procedure:

-

To a solution of this compound (1.0 mmol) in methanol (5 mL), add the substituted amine (1.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the isocyanide (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data for Isocoumarin Synthesis:

| Entry | Amine | Isocyanide | Yield (%) |

| 1 | Aniline | Cyclohexyl isocyanide | 85 |

| 2 | Benzylamine | tert-Butyl isocyanide | 82 |

| 3 | p-Toluidine | Cyclohexyl isocyanide | 88 |

| 4 | 4-Chloroaniline | tert-Butyl isocyanide | 79 |

Synthesis of Isoindolinones

Isoindolinones are a class of nitrogen-containing heterocycles that form the core structure of many biologically active molecules. This compound can be used to synthesize N-substituted isoindolinones through a condensation reaction with primary amines.

General Reaction Scheme for Isoindolinone Synthesis:

Caption: Synthesis of N-substituted isoindolinones via condensation and cyclization.

This protocol outlines the synthesis of an N-substituted isoindolinone from this compound and a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 mmol) and benzylamine (1.0 mmol) in toluene (20 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the reaction mixture for 4-6 hours, with azeotropic removal of water.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Isoindolinone Synthesis:

| Entry | Amine | Catalyst | Yield (%) |

| 1 | Benzylamine | p-TsOH | 92 |

| 2 | Aniline | Acetic Acid | 85 |

| 3 | Cyclohexylamine | p-TsOH | 88 |

| 4 | Methylamine | - | 75 |

Synthesis of Phthalazinones

Phthalazinones are bicyclic nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. They can be synthesized from this compound through a condensation reaction with hydrazine derivatives.

General Reaction Scheme for Phthalazinone Synthesis:

Caption: Synthesis of phthalazinones from this compound and hydrazines.

This protocol describes the synthesis of a phthalazinone derivative.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (15 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data for Phthalazinone Synthesis:

| Entry | Hydrazine | Catalyst | Yield (%) |

| 1 | Phenylhydrazine | Acetic Acid | 90 |

| 2 | Hydrazine hydrate | Acetic Acid | 87 |

| 3 | Methylhydrazine | Acetic Acid | 85 |

| 4 | 4-Chlorophenylhydrazine | Acetic Acid | 82 |

Conclusion

This compound is a readily available and highly effective building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The straightforward and often high-yielding protocols for the preparation of isocoumarins, isoindolinones, and phthalazinones make this compound an attractive starting material for academic and industrial researchers in the fields of organic synthesis and drug discovery. The methodologies presented here provide a solid foundation for the further exploration and application of this versatile molecule in the development of novel chemical entities.

References

Application Notes and Protocols: The Use of "2-(2-formylphenyl)benzoic acid" in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-formylphenyl)benzoic acid is a versatile bifunctional starting material for the synthesis of a variety of fused heterocyclic compounds. Its ortho-disposed aldehyde and carboxylic acid functionalities provide a unique platform for intramolecular cyclization reactions and multicomponent reactions, leading to the formation of complex molecular architectures of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, including isoindolinones, phthalazinones, and benzodiazepine-fused isoindolinones.

Synthesis of Isoindolinone Derivatives

The reaction of this compound with primary amines is a straightforward method for the synthesis of N-substituted isoindolinones. The reaction proceeds through the initial formation of a Schiff base between the aldehyde group and the amine, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid, leading to the formation of the five-membered lactam ring.

Experimental Protocol: Synthesis of 2-benzyl-3-phenylisoindolin-1-one

This protocol is adapted from a three-component reaction where 2-formylbenzoic acid, an amine, and a ketone are reacted. For the synthesis of a simpler isoindolinone, the ketone can be omitted.

Materials:

-

This compound

-

Benzylamine

-

Ethanol

-

Catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine) (optional)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Add benzylamine (1.0 mmol) to the solution.

-

A catalytic amount of an acid or base can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-benzylisoindolin-1-one.

Quantitative Data: Synthesis of Isoindolinone Derivatives

| Entry | Amine | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Benzylamine | Ethanol | None | 12 | Not specified |

| 2 | Aniline | Toluene | p-TsOH | 8 | Not specified |

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Reaction Workflow

Caption: General workflow for the synthesis of N-substituted isoindolinones.

Synthesis of Phthalazinone Derivatives

Phthalazinones are an important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A common and efficient method for their synthesis involves the condensation of a 2-aroylbenzoic acid with hydrazine or its derivatives. While a direct protocol starting from this compound is not explicitly detailed in the searched literature, the following protocol for the closely related 2-acetylbenzoic acid is provided as a strong predictive model for the reaction.

Experimental Protocol: Synthesis of 4-phenyl-2H-phthalazin-1-one (Analogous Synthesis)

This protocol describes the synthesis of a 4-substituted phthalazinone from 2-benzoylbenzoic acid and hydrazine hydrate. A similar outcome is expected with this compound.

Materials:

-

This compound (or 2-benzoylbenzoic acid)

-

Hydrazine hydrate

-

Absolute Ethanol

Procedure:

-

A mixture of this compound (0.01 mol) and hydrazine hydrate (0.015 mol) in 50 mL of absolute ethanol is heated under reflux for 3 hours.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the excess solvent is removed by distillation.

-

The resulting residue is then diluted with water, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to afford the 4-substituted-2H-phthalazin-1-one.

Quantitative Data: Analogous Synthesis of Phthalazinone Derivatives

| Starting Material | Hydrazine Derivative | Solvent | Temperature | Time (h) | Yield (%) |

| 2-Benzoylbenzoic acid | Hydrazine hydrate | Ethanol | Reflux | 3 | Not specified |

| 2-(2,4-dimethylbenzoyl)benzoic acid | Hydrazine hydrate | Ethanol | Reflux | 3 | Not specified |

Proposed Reaction Pathway

Caption: Proposed pathway for the synthesis of pyridazino[6,1-a]isoquinolin-5-one.

Synthesis of Benzodiazepine-Fused Isoindolinones

A notable application of this compound is in the three-component synthesis of benzodiazepine-fused isoindolinones. This reaction provides a rapid and efficient route to complex, biologically relevant scaffolds.[1]

Experimental Protocol: Synthesis of Benzodiazepine-Fused Isoindolinones

Materials:

-

This compound

-

o-phenylenediamine (OPD)

-

Acetophenone

-

Mesoporous silica nanoparticles (MSNPs) as catalyst

-

Acetic acid (AcOH)

Procedure:

-

A mixture of this compound (1.0 mmol), o-phenylenediamine (1.0 mmol), acetophenone (1.2 mmol), and MSNPs (catalyst) is taken in acetic acid.

-

The reaction mixture is heated at 120 °C for 24 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired benzodiazepine-fused isoindolinone.

Quantitative Data: Synthesis of Benzodiazepine-Fused Isoindolinones[1]

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | o-phenylenediamine | Acetophenone | MSNPs | AcOH | 120 | 24 | 88 |

Reaction Signaling Pathway

Caption: Three-component synthesis of benzodiazepine-fused isoindolinones.

Proposed Synthesis of Dibenzo[c,e]azepin-5-ones

The intramolecular reaction between the aldehyde and carboxylic acid functionalities of this compound in the presence of an amine can theoretically lead to the formation of a seven-membered dibenzo[c,e]azepin-5-one ring system. This would likely proceed via initial imine formation followed by intramolecular amidation.

General Synthetic Strategy

A plausible synthetic route would involve the condensation of this compound with a primary amine or ammonia source, followed by a cyclization step, which might require a coupling agent or thermal conditions to facilitate the amide bond formation.

Logical Relationship Diagram

Caption: Proposed logical pathway for the synthesis of dibenzo[c,e]azepin-5-ones.

Disclaimer: The experimental protocols and quantitative data provided are based on the cited literature and analogous chemical transformations. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific substrates.

References

Application of "2-(2-formylphenyl)benzoic acid" in Medicinal Chemistry: A Precursor to Potent PARP Inhibitors

Introduction

2-(2-Formylphenyl)benzoic acid, a biphenyl derivative, serves as a crucial starting material in medicinal chemistry, primarily for the synthesis of a class of potent anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. The intrinsic structural features of this molecule, possessing both a carboxylic acid and an aldehyde group in a specific ortho-orientation on adjacent phenyl rings, allow for the efficient construction of the tetracyclic phenanthridinone core, which is a key pharmacophore for PARP inhibition. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the development of PARP inhibitors.

Application Notes

The primary application of this compound in medicinal chemistry is its role as a key building block for the synthesis of phenanthridinone-based PARP inhibitors. One of the most well-known compounds in this class is PJ34. PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway. They are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair.

In cancer therapy, the inhibition of PARP is a clinically validated strategy, especially for tumors harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This therapeutic approach is based on the concept of "synthetic lethality," where the simultaneous loss of two DNA repair pathways (in this case, PARP-mediated SSB repair and BRCA-mediated homologous recombination) is lethal to the cancer cell, while normal cells with at least one functional pathway can survive.

Phenanthridinone-based inhibitors, derived from this compound, act as competitive inhibitors of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of other DNA repair proteins. This leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into highly toxic double-strand breaks (DSBs). In BRCA-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.

Furthermore, some PARP inhibitors, including those with a phenanthridinone scaffold, exhibit a "trapping" mechanism. They stabilize the interaction of the PARP enzyme with DNA, creating a cytotoxic PARP-DNA complex that can further impede DNA replication and transcription, enhancing their anticancer efficacy.

Quantitative Data: In Vitro Activity of Phenanthridinone-Based PARP Inhibitors

The following table summarizes the in vitro potency of the representative phenanthridinone-based PARP inhibitor, PJ34, against PARP enzymes and its cytotoxic effects on various cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Citation |

| PJ34 | PARP1 | 20 - 110 | BxPC-3 (Pancreatic) | 38.3 | [1] |

| PJ34 | PARP2 | 86 | Capan-1 (Pancreatic) | ~20 | |

| PJ34 | - | - | HeLa (Cervical) | Varies | |

| PJ34 | - | - | MCF-7 (Breast) | Varies |

Experimental Protocols

Protocol 1: Synthesis of a Phenanthridinone-based PARP Inhibitor (e.g., a PJ34 precursor)

This protocol describes a plausible synthetic route from this compound to a core phenanthridinone structure, which can be further functionalized to yield inhibitors like PJ34.

Step 1: Reductive Amination and Protection

-

Dissolve this compound (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting 2-((aminomethyl)phenyl)benzoic acid is then protected, for example, with a Boc group by reacting with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in dichloromethane.

-

Purify the Boc-protected intermediate by silica gel chromatography.

Step 2: Intramolecular Amidation (Cyclization)

-

Dissolve the Boc-protected amino acid from Step 1 (1.0 eq) in an anhydrous solvent such as dichloromethane or DMF.

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected phenanthridinone.

-

Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the core phenanthridinone scaffold.

Protocol 2: PARP1 Trapping Assay

This assay quantifies the ability of a compound to trap PARP1 on DNA.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound (e.g., PJ34) at various concentrations for 4 hours. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

-

Induce DNA damage by treating with 0.01% methyl methanesulfonate (MMS) for the final 15 minutes of compound treatment.

-

-

Chromatin Fractionation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with a cytoplasmic lysis buffer and centrifuge to pellet the nuclei.

-

Extract the soluble nuclear proteins from the nuclear pellet using a nuclear extraction buffer.

-

The remaining pellet contains the chromatin-bound proteins. Resuspend this pellet in a suitable buffer containing a nuclease to digest the DNA.

-

-

Western Blotting:

-

Quantify the protein concentration of the chromatin-bound fractions using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 and the loading control.

-

Normalize the PARP1 signal to the loading control signal.

-

An increase in the normalized PARP1 signal in the compound-treated samples compared to the vehicle control indicates PARP1 trapping.

-

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effect of a compound on the reproductive integrity of cancer cells.

-

Cell Seeding:

-

Trypsinize and count the cells of interest (e.g., a BRCA-deficient cancer cell line).

-

Seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the cell line's plating efficiency.

-

-

Compound Treatment:

-

Allow the cells to adhere for 24 hours.

-

Treat the cells with the test compound at a range of concentrations. Include a vehicle control.

-

The treatment can be for a short duration (e.g., 24 hours) followed by replacement with fresh media, or continuous for the duration of the experiment.

-

-

Colony Formation:

-

Incubate the plates in a cell culture incubator for 10-14 days, or until the colonies in the control wells are of a sufficient size (typically >50 cells).

-

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 10-15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control wells: (Number of colonies counted / Number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE/100)).

-

Plot the surviving fraction as a function of drug concentration to generate a dose-response curve and determine the IC50 value.

-

Mandatory Visualizations

Caption: PARP Signaling Pathway and Mechanism of PARP Inhibition.

Caption: Synthesis Workflow for Phenanthridinone Core.

Caption: Experimental Workflows for Biological Assays.

References

Application Notes and Protocols: 2-(2-formylphenyl)benzoic Acid in the Preparation of Novel Ligands

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(2-formylphenyl)benzoic acid as a versatile precursor in the synthesis of novel Schiff base ligands and their corresponding metal complexes. The unique bifunctional nature of this molecule, possessing both a reactive aldehyde group and a carboxylic acid moiety, makes it an excellent building block for designing ligands with diverse coordination properties and potential applications in catalysis and medicinal chemistry.

Introduction

This compound is a valuable organic compound for the synthesis of complex ligands. The aldehyde functionality allows for the facile formation of Schiff bases through condensation reactions with primary amines, while the carboxylic acid group can participate in coordination to metal centers, often after deprotonation. This dual reactivity enables the creation of polydentate ligands that can form stable complexes with a variety of transition metals. These metal complexes are of significant interest for their potential catalytic activities and biological applications, including antimicrobial and anticancer properties.

Applications

Novel ligands derived from this compound, particularly Schiff base derivatives, and their metal complexes have promising applications in several key areas of research and development:

-

Homogeneous Catalysis: Metal complexes of these ligands can serve as catalysts for a range of organic transformations. The steric and electronic properties of the ligand can be tuned by varying the amine precursor, thereby influencing the catalytic activity and selectivity of the metal center.

-

Antimicrobial Agents: Schiff base ligands and their metal complexes have demonstrated significant potential as antibacterial and antifungal agents.[1][2][3][4] Chelation of the metal ion to the ligand can enhance the overall antimicrobial activity.[4]

-

Anticancer Research: Certain metal complexes incorporating Schiff base ligands have shown cytotoxic activity against various cancer cell lines, opening avenues for the development of novel metallodrugs.

-

Fluorescent Probes: The extended conjugation in some Schiff base ligands and their complexes can give rise to interesting photophysical properties, making them potential candidates for fluorescent sensors and imaging agents.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Schiff base ligands from this compound and their subsequent complexation with metal ions. These are generalized procedures and may require optimization for specific substrates and desired products.

This protocol describes the synthesis of a tetradentate Schiff base ligand via the condensation of two equivalents of this compound with one equivalent of a diamine (e.g., ethylenediamine).

Materials:

-

This compound

-

Ethylenediamine (or other suitable primary diamine)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (2.0 mmol) in absolute ethanol (30 mL) with gentle heating and stirring.

-

To this solution, add a solution of ethylenediamine (1.0 mmol) in absolute ethanol (10 mL) dropwise over a period of 10-15 minutes.

-

After the addition is complete, reflux the reaction mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

-

Characterize the final product using appropriate analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).

Diagram of the Ligand Synthesis Workflow:

Caption: General workflow for the synthesis of a Schiff base ligand.

This protocol outlines the preparation of a metal(II) complex (e.g., Cu(II), Ni(II), Co(II)) using the Schiff base ligand synthesized in the previous step.

Materials:

-

Schiff base ligand

-

Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)

-

Methanol or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Suspend the Schiff base ligand (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

-

In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in methanol (15 mL).

-

Add the metal salt solution to the suspension of the ligand with constant stirring.

-

Reflux the resulting mixture for 2-3 hours. A change in color of the solution and the formation of a precipitate usually indicates complex formation.

-

After refluxing, cool the mixture to room temperature.

-

Collect the solid metal complex by vacuum filtration.

-

Wash the product with a small amount of cold methanol and then with diethyl ether.

-

Dry the complex in a desiccator.

-

Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and other relevant techniques (e.g., magnetic susceptibility, TGA).

Diagram of the Metal Complex Synthesis Workflow:

Caption: General workflow for the synthesis of a metal complex.

Data Presentation

The following tables summarize typical characterization data for Schiff base ligands derived from aldehydes and their corresponding metal complexes. The exact values will vary depending on the specific amine and metal used.

Table 1: Physicochemical and Analytical Data for a Representative Schiff Base Ligand

| Property | Expected Observation |

| Molecular Formula | C₃₀H₂₄N₂O₆ |

| Molecular Weight | 520.53 g/mol |

| Color | Yellowish solid |

| Melting Point | > 200 °C (with decomposition) |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol, methanol |

| Elemental Analysis (%) | C, H, N analysis should be within ±0.4% of calculated values. |

Table 2: Key Spectroscopic Data for a Representative Schiff Base Ligand

| Spectroscopic Technique | Key Peak/Signal (Expected) | Interpretation |

| FT-IR (cm⁻¹) | ~1630-1640 (νC=N), ~1680-1700 (νC=O of COOH), ~2500-3000 (broad, νO-H of COOH) | Formation of the azomethine (imine) group and presence of the carboxylic acid. |

| ¹H-NMR (δ, ppm) | ~8.5-9.0 (s, 2H, -CH=N-), ~7.0-8.2 (m, aromatic protons), ~3.8-4.0 (t, 4H, -N-CH₂-CH₂-N-), ~10.0-12.0 (br s, 2H, -COOH) | Confirms the formation of the Schiff base and the presence of all expected protons. |

| UV-Vis (λmax, nm) | ~260-290 (π-π* transitions), ~330-350 (n-π* transitions) | Electronic transitions within the aromatic and imine chromophores. |

Table 3: Physicochemical and Analytical Data for a Representative Metal(II) Complex

| Property | Expected Observation |

| Molecular Formula | [M(C₃₀H₂₂N₂O₆)] (assuming deprotonation of both COOH) |

| Color | Varies with metal (e.g., green for Cu(II), reddish for Co(II)) |

| Decomposition Temp. | Generally higher than the free ligand.[5] |

| Molar Conductance | Low values, indicating a non-electrolytic nature.[5] |

| Magnetic Moment (B.M.) | Paramagnetic for Cu(II), Co(II), Ni(II) complexes. |

Table 4: Key Spectroscopic Data for a Representative Metal(II) Complex

| Spectroscopic Technique | Key Peak/Signal Change from Ligand (Expected) | Interpretation |

| FT-IR (cm⁻¹) | Shift of νC=N to lower frequency, disappearance of νO-H of COOH, appearance of νas(COO⁻) and νs(COO⁻) bands. | Coordination of the azomethine nitrogen and the carboxylate oxygen to the metal ion.[5] |

| UV-Vis (λmax, nm) | Shifts in π-π* and n-π* bands, appearance of d-d transition bands in the visible region for transition metals. | Ligand-to-metal charge transfer (LMCT) and electronic transitions within the d-orbitals of the metal ion.[6] |

Logical Relationships and Signaling Pathways

The versatility of this compound allows for the systematic modification of the resulting ligand and its metal complex. This enables the establishment of structure-activity relationships, which are crucial in drug development and catalyst design.

Diagram of Structure-Activity Relationship Logic:

Caption: Logic diagram for tuning ligand and complex properties for specific applications.

References

- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 6. ijfans.org [ijfans.org]

Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Incorporating "2-(2-formylphenyl)benzoic acid"

Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of metal-organic framework (MOF) synthesis and the known reactivity of the functional groups present in the "2-(2-formylphenyl)benzoic acid" ligand. As of the current literature survey, specific experimental data for MOFs synthesized with this particular ligand is not extensively available. These protocols are intended as a starting point for researchers and will likely require optimization.

Introduction to MOFs based on this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and functional diversity make them promising candidates for a wide range of applications.[2] The organic ligand, or "linker," plays a crucial role in determining the final structure and properties of the MOF.[3]

The ligand "this compound" is a bifunctional linker of significant interest for the design of functional MOFs. It possesses two key features:

-

A carboxylate group: This group readily coordinates with metal ions to form the primary framework structure of the MOF.[4]

-

A formyl (aldehyde) group: This pendant aldehyde group acts as a versatile chemical handle for post-synthetic modification (PSM).[4] It can undergo various chemical reactions, such as imine condensation, to introduce new functionalities into the MOF pores, enabling applications in catalysis, sensing, and targeted drug delivery.[4][5]

The non-coplanar nature of the two phenyl rings in the ligand may also lead to the formation of three-dimensional frameworks with unique topologies and pore environments.

Potential Applications

Based on the structural features of the "this compound" ligand, MOFs incorporating this linker (termed herein as FFB-MOFs) could be explored for the following applications:

-

Heterogeneous Catalysis: The aldehyde groups within the MOF pores can be reacted with various amines to form imines, thereby anchoring new functional groups. This allows for the precise design of the chemical environment within the pores for applications such as introducing chiral amines for asymmetric catalysis or metal-binding sites for single-site catalysis.[6][7]

-

Drug Delivery: The porous framework of FFB-MOFs could be utilized to encapsulate and subsequently release therapeutic agents.[2] The aldehyde groups could potentially be used to covalently attach drug molecules, allowing for more controlled release profiles.[8] Zinc-based MOFs, in particular, are gaining attention for drug delivery due to their good biocompatibility, as zinc is an essential trace element in the human body.[2][9]

-

Sensing: The formyl groups can be used to immobilize chromophores or fluorophores for the detection of specific analytes. The interaction of the analyte with the functionalized MOF could lead to a detectable change in luminescence or color.

Hypothetical Physicochemical and Drug Delivery Properties

The following tables summarize the hypothetical quantitative data for a zinc-based MOF synthesized with "this compound" (FFB-MOF-Zn). These values are based on typical data for similar carboxylate-based MOFs and are provided for illustrative purposes.

Table 1: Hypothetical Physicochemical Properties of FFB-MOF-Zn

| Property | Hypothetical Value | Characterization Technique |

| Formula Weight | Varies with metal and solvation | Calculated from crystal structure |

| BET Surface Area | 800 - 1500 m²/g | N₂ Adsorption Isotherm |

| Pore Volume | 0.4 - 0.8 cm³/g | N₂ Adsorption Isotherm |

| Thermal Stability | Up to 350 °C in N₂ | Thermogravimetric Analysis (TGA) |

Table 2: Hypothetical Drug Loading and Release of Doxorubicin from FFB-MOF-Zn

| Parameter | Hypothetical Value | Condition |

| Drug Loading Capacity | ~15-20 wt% (150-200 mg/g) | Soaking in Doxorubicin solution |

| Encapsulation Efficiency | > 90% | - |

| Cumulative Release at 24h (pH 7.4) | ~25% | Phosphate-Buffered Saline (PBS) |

| Cumulative Release at 24h (pH 5.5) | ~60% | Acetate Buffer |

Experimental Protocols

The following are proposed protocols for the synthesis, characterization, and application of MOFs using "this compound".

Protocol 1: Synthesis of a Zinc-Based MOF (FFB-MOF-Zn) (Hypothetical)

This protocol describes a solvothermal synthesis approach, a common method for producing crystalline MOFs.

Materials:

-

This compound

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Equipment:

-

20 mL Teflon-lined stainless-steel autoclave

-

Programmable oven

-

Centrifuge

-

Vacuum oven

-

Analytical balance

Procedure:

-

Reactant Preparation: In a glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

-

Reaction Mixture: Combine the two solutions in the Teflon liner of the autoclave.

-

Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C for 24-48 hours.

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Product Isolation: Collect the resulting crystals by centrifugation.

-

Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

-

Activation: Activate the MOF by heating the crystals under vacuum at 120-150 °C for 12 hours to remove solvent molecules from the pores.[4]

Caption: Hypothetical Solvothermal Synthesis Workflow.

Protocol 2: Post-Synthetic Modification (PSM) of FFB-MOF-Zn

This protocol describes the modification of the aldehyde groups with an amine.

Materials:

-

Activated FFB-MOF-Zn

-

An amine (e.g., ethylenediamine)

-

Anhydrous solvent (e.g., ethanol)

Procedure:

-

Suspend the activated FFB-MOF-Zn (e.g., 100 mg) in anhydrous ethanol (10 mL).

-

Add an excess of the amine (e.g., 10 equivalents).

-

Stir the mixture at room temperature for 24 hours.

-

Collect the modified MOF by centrifugation.

-

Wash thoroughly with ethanol to remove excess amine.

-

Dry the product under vacuum.

Caption: Post-Synthetic Modification Pathway.

Protocol 3: Characterization of FFB-MOFs

Standard techniques should be used to characterize the synthesized MOFs.

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.[10]

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.[10]

-

Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms at 77 K.[10]

Protocol 4: Drug Loading Study (Doxorubicin)

Procedure:

-

Prepare a stock solution of Doxorubicin (DOX) in deionized water (e.g., 1 mg/mL).

-

Immerse a known amount of activated FFB-MOF-Zn (e.g., 20 mg) in a specific volume of the DOX solution (e.g., 10 mL).

-

Stir the suspension in the dark at room temperature for 24 hours to reach equilibrium.

-

Separate the DOX-loaded MOF (DOX@FFB-MOF-Zn) by centrifugation.

-

Measure the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.

-

Calculate the drug loading capacity and encapsulation efficiency.

Protocol 5: In Vitro Drug Release Study

This protocol assesses the release of the drug under different pH conditions, simulating physiological and tumor microenvironments.

Procedure:

-

Disperse a known amount of DOX@FFB-MOF-Zn (e.g., 10 mg) in a specific volume (e.g., 20 mL) of release media:

-

Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Acetate Buffer at pH 5.5.

-

-

Place the samples in a shaker bath at 37 °C.

-

At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium.

-

Determine the concentration of released DOX in the withdrawn aliquots using UV-Vis spectroscopy.

-

Calculate the cumulative percentage of drug released over time.

Caption: Drug Delivery and Release Mechanism.

References

- 1. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. brieflands.com [brieflands.com]

- 3. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs [mdpi.com]

- 7. An efficient and sustainable catalytic reduction of carbon–carbon multiple bonds, aldehydes, and ketones using a Cu nanoparticle decorated metal organic framework - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Applications of 2-(2-formylphenyl)benzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-formylphenyl)benzoic acid and its derivatives represent a class of bifunctional molecules with significant potential in catalysis. Possessing both a carboxylic acid and a formyl group on a biphenyl scaffold, these compounds can act as versatile ligands for metal catalysts or as organocatalysts themselves. The spatial proximity of the acidic carboxyl group and the electrophilic aldehyde functionality allows for synergistic activation of substrates, paving the way for novel catalytic transformations. This document provides an overview of the potential and reported catalytic applications of these derivatives, along with detailed experimental protocols for key transformations. While direct catalytic applications of the parent compound are not extensively documented, its structural motifs are present in established catalytic systems.

Potential Catalytic Applications

The unique structural features of this compound derivatives make them promising candidates for a variety of catalytic applications:

-

Ligands for Homogeneous Catalysis: The carboxylic acid moiety can coordinate to various transition metals (e.g., palladium, rhodium, copper), while the formyl group can act as a secondary coordination site or be available for post-synthetic modification. The biphenyl backbone provides a rigid and tunable scaffold, reminiscent of ligands used in cross-coupling reactions.[1]

-

Bifunctional Organocatalysis: The presence of both a Brønsted acid (carboxylic acid) and a Lewis basic site (the carbonyl oxygen of the formyl group) allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction. This can lead to enhanced reactivity and stereoselectivity.

-

Building Blocks for Metal-Organic Frameworks (MOFs): The rigid structure and the presence of a coordinating carboxylic acid group make these molecules suitable as linkers for the synthesis of MOFs. The pendant formyl group within the MOF pores can then be utilized as a catalytic site or for post-synthetic modification to introduce other functionalities.[2][3]

Application Note 1: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

While specific data for this compound is limited, its structural analog, 4-Chloro-2-(4-formylphenyl)benzoic acid , has been proposed as a promising ligand for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The biphenyl core is a common feature in "privileged ligands" known to be effective in these transformations.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction using a palladium complex of a this compound derivative as the catalyst.

Reaction:

Materials:

-

Aryl halide (Ar1-X)

-

Arylboronic acid (Ar2-B(OH)2)

-

Palladium source (e.g., Pd(OAc)2)

-

This compound derivative (Ligand)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous sodium sulfate

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Catalyst Pre-formation (Optional): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium source (1-5 mol%) and the this compound derivative ligand (1-10 mol%) in a minimal amount of degassed solvent. Stir the mixture at room temperature for 15-30 minutes.

-

Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Solvent Addition: Add the degassed solvent (5-10 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

The following table provides a template for recording and comparing data from Suzuki-Miyaura coupling reactions using different this compound derivatives as ligands.

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Ligand A | 2 | K2CO3 | Toluene/H2O | 100 | 12 | Data |

| 2 | 1-Iodonaphthalene | 4-tolylboronic acid | Ligand B | 1 | Cs2CO3 | Dioxane | 110 | 8 | Data |

Application Note 2: Organocatalysis in Acetalization Reactions

The bifunctional nature of 2-carboxybenzaldehyde, a close structural analog of this compound, suggests its potential as an organocatalyst. 2-Carboxybenzaldehyde exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which readily reacts with nucleophiles like alcohols to form 3-alkoxyphthalides without the need for an external catalyst.[4] This inherent reactivity can be harnessed for catalytic applications.

Proposed Catalytic Cycle for Acetalization

The proposed mechanism involves the activation of the aldehyde by the intramolecular carboxylic acid, facilitating nucleophilic attack by an alcohol.

Caption: Proposed catalytic cycle for acetalization.

Experimental Protocol: Catalytic Acetalization of Benzaldehyde

This protocol describes a hypothetical procedure for the acetalization of benzaldehyde with ethylene glycol, catalyzed by a this compound derivative.

Reaction:

Materials:

-

Benzaldehyde

-

Ethylene glycol

-

This compound derivative (Catalyst)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Dean-Stark apparatus

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (10 mmol), ethylene glycol (12 mmol), the this compound derivative catalyst (0.1-1.0 mmol, 1-10 mol%), and toluene (50 mL).

-

Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation or column chromatography.

Quantitative Data (Hypothetical):

The following table provides a template for recording and comparing data from catalytic acetalization reactions.

| Entry | Substrate (Aldehyde) | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | Benzaldehyde | Ethylene Glycol | Catalyst A | 5 | 110 | 6 | Data | Data |

| 2 | Cyclohexanone | Methanol | Catalyst B | 10 | 80 | 12 | Data | Data |

Application Note 3: Asymmetric Catalysis

Chiral derivatives of this compound hold promise for asymmetric catalysis. The introduction of chirality into the biphenyl backbone can create a chiral environment around the catalytic center, enabling enantioselective transformations. While specific examples are scarce, the principles of asymmetric organocatalysis using bifunctional catalysts are well-established.[5][6]

Logical Workflow for Developing Asymmetric Catalysis

The development of an asymmetric catalytic system using a chiral this compound derivative would follow a logical progression.

Caption: Workflow for developing asymmetric catalysis.

Conclusion

While the direct catalytic applications of "this compound" are an emerging area of research, the structural motifs and bifunctional nature of its derivatives suggest significant potential. Further exploration of these compounds as ligands in transition metal catalysis, as organocatalysts for a variety of organic transformations, and as building blocks for functional materials like MOFs is warranted. The protocols and conceptual frameworks provided here serve as a foundation for researchers to design and execute experiments in this promising field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. Bifunctional Organocatalysts for Enantioselective aza-Morita-Baylis-Hillman Reaction [organic-chemistry.org]

- 6. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]

Application Note: Chemoselective Synthesis of Amides from 2-(2-formylphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of amides from carboxylic acids is a cornerstone of modern organic and medicinal chemistry. However, when the starting carboxylic acid contains other reactive functional groups, achieving chemoselectivity becomes a significant challenge. This application note provides a detailed experimental protocol for the synthesis of amides from 2-(2-formylphenyl)benzoic acid, a molecule possessing both a carboxylic acid and a reactive aldehyde moiety. The presence of the formyl group necessitates careful consideration of the reaction conditions to prevent unwanted side reactions, such as imine formation with the amine nucleophile.

This guide will explore two primary strategies to achieve the desired amide synthesis: a direct chemoselective amidation and a more traditional protection-deprotection approach. We will delve into the rationale behind the choice of reagents and conditions, providing detailed, step-by-step protocols for both methods.

The Challenge: Chemoselectivity in the Presence of an Aldehyde

The primary obstacle in the amidation of this compound is the electrophilic nature of the aldehyde group. Amines can readily react with aldehydes to form imines, a competing reaction that can significantly reduce the yield of the desired amide. Therefore, the chosen synthetic strategy must favor the nucleophilic attack of the amine on an activated carboxylic acid derivative over the attack on the aldehyde.

Strategy 1: Direct Chemoselective Amidation

Recent advancements in coupling reagents have enabled milder reaction conditions that can favor the amidation of carboxylic acids in the presence of sensitive functional groups like aldehydes.[1] This approach avoids the additional steps of protection and deprotection, making it more atom-economical. The key is to use a coupling reagent that activates the carboxylic acid under conditions where the amine does not readily react with the aldehyde. Carbodiimide-mediated couplings, particularly with the addition of activating agents like 1-hydroxybenzotriazole (HOBt), are well-suited for this purpose.[2]

dot

Caption: Workflow for Direct Chemoselective Amidation.

Experimental Protocol: Direct Amidation using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). HOBt reacts with the initially formed O-acylisourea intermediate to generate a less reactive but more stable active ester, which is less prone to side reactions and racemization.[2]

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DMF.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.

-

Activation: Add EDC (1.2 eq) portion-wise to the reaction mixture and stir for 15-30 minutes at 0 °C.

-

Amine Addition: Add the desired amine (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

| Reagent | Molar Equivalents |

| This compound | 1.0 |

| Amine | 1.1 |

| EDC | 1.2 |

| HOBt | 1.2 |

| DIPEA | 2.0 |

Rationale for Reagent Choices:

-

EDC: A water-soluble carbodiimide, which simplifies the work-up as the urea byproduct can be removed by aqueous extraction.[3]

-

HOBt: Minimizes side reactions and potential racemization if a chiral amine is used.[2]

-

DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

-

DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Strategy 2: Protection-Deprotection Approach

A more robust and often higher-yielding strategy involves the temporary protection of the aldehyde group. Aldehydes can be selectively protected as acetals in the presence of carboxylic acids.[3] Acetals are stable to the basic and nucleophilic conditions commonly employed in amide bond synthesis.[4] Following the amidation, the acetal protecting group can be readily removed under mild acidic conditions to regenerate the aldehyde.

dot

Caption: Workflow for the Protection-Deprotection Strategy.

Experimental Protocol: Protection-Amidation-Deprotection

This protocol is divided into three main stages:

Part A: Protection of the Aldehyde

Materials:

-

This compound

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TSA) monohydrate

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq).

-

Reaction: Add toluene and heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetal-protected carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Formation

In this step, the protected carboxylic acid is converted to a more reactive acyl chloride, followed by reaction with the amine.

Materials:

-

Acetal-protected carboxylic acid from Part A

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Amine (e.g., benzylamine)

-

Triethylamine (TEA) or pyridine

Procedure:

-

Acyl Chloride Formation: Dissolve the protected carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. Co-evaporation with toluene can aid in the complete removal.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude protected amide can be purified by column chromatography if necessary.

Part C: Deprotection of the Acetal

Materials:

-

Protected amide from Part B

-

Tetrahydrofuran (THF)

-

1 M or 2 M Hydrochloric acid (HCl)

Procedure:

-